N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide
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Overview
Description
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and benzamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.
Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with an appropriate amine to form the 2-bromobenzoyl amide.
Thioamide Formation: The 2-bromobenzoyl amide is further reacted with thiourea to form the corresponding thioamide.
Final Coupling: The thioamide is then coupled with 2-chlorobenzoyl chloride in the presence of a base to form the final product
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide and thioamide groups can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states and reduced forms of the compound .
Scientific Research Applications
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide
- N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- N-[3-({[(3-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide
Uniqueness
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide is unique due to its specific combination of bromine, chlorine, and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H15BrClN3O2S |
---|---|
Molecular Weight |
488.8g/mol |
IUPAC Name |
N-[3-[(2-bromobenzoyl)carbamothioylamino]phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C21H15BrClN3O2S/c22-17-10-3-1-8-15(17)19(27)26-21(29)25-14-7-5-6-13(12-14)24-20(28)16-9-2-4-11-18(16)23/h1-12H,(H,24,28)(H2,25,26,27,29) |
InChI Key |
UEIMRRHOTHGAMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl |
Origin of Product |
United States |
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